2-Hydroxy-5-methylphenylboronic acid
Overview
Description
2-Hydroxy-5-methylphenylboronic acid is an organic boronic acid compound with the chemical formula C7H9BO3. It is a white crystalline solid that is soluble in various organic solvents such as methanol, ethanol, and dichloromethane . This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .
Mechanism of Action
Target of Action
The primary target of 2-Hydroxy-5-methylphenylboronic acid is in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, the compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium is oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron group (from this compound) is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction enables the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis .
Pharmacokinetics
The compound is known to be relatively stable and readily prepared , suggesting it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-methylphenylboronic acid typically involves the reaction of 2-bromo-4-methylphenol with n-butyllithium, followed by the addition of trimethyl borate and subsequent hydrolysis . The reaction conditions are as follows:
Step 1: A solution of n-butyllithium (1.7 M in hexane) is slowly added to a cooled (-80°C) solution of 2-bromo-4-methylphenol in dry ether.
Step 2: The mixture is allowed to warm to room temperature and stirred for 2 hours.
Step 3: Trimethyl borate is added, and the mixture is stirred for an additional period.
Step 4: The reaction mixture is hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-methylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with halides or triflates in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The compound can be oxidized to form phenolic derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the hydroxyl group.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenolic derivatives.
Substitution: Substituted phenylboronic acids.
Scientific Research Applications
2-Hydroxy-5-methylphenylboronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Industry: It is used in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxyphenylboronic acid
- 4-Hydroxyphenylboronic acid
- 5-Methyl-2-phenylboronic acid
Comparison
2-Hydroxy-5-methylphenylboronic acid is unique due to the presence of both a hydroxyl group and a methyl group on the phenyl ring. This combination provides distinct reactivity and selectivity in chemical reactions compared to other boronic acids. For example, the methyl group can influence the electronic properties of the compound, making it more suitable for specific coupling reactions .
Properties
IUPAC Name |
(2-hydroxy-5-methylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO3/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4,9-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSKCZZLOSEKPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595160 | |
Record name | (2-Hydroxy-5-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20595160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259209-21-7 | |
Record name | (2-Hydroxy-5-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20595160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-hydroxy-5-methylphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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